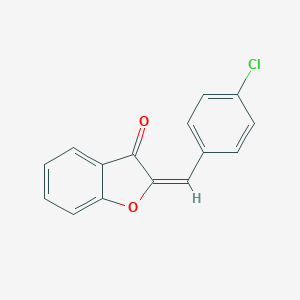![molecular formula C16H17Cl2N3O3 B232270 5,7-dichloro-4-hydroxy-N-[2-(4-morpholinyl)ethyl]-2-quinolinecarboxamide](/img/structure/B232270.png)
5,7-dichloro-4-hydroxy-N-[2-(4-morpholinyl)ethyl]-2-quinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-dichloro-4-hydroxy-N-[2-(4-morpholinyl)ethyl]-2-quinolinecarboxamide, also known as DCQ, is a quinoline derivative that has been extensively studied for its potential use in scientific research. DCQ has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for investigating a variety of biological processes.
Mecanismo De Acción
The exact mechanism of action of 5,7-dichloro-4-hydroxy-N-[2-(4-morpholinyl)ethyl]-2-quinolinecarboxamide is not fully understood, but it is known to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This inhibition leads to DNA damage and cell death in cancer cells. 5,7-dichloro-4-hydroxy-N-[2-(4-morpholinyl)ethyl]-2-quinolinecarboxamide has also been shown to modulate the activity of various neurotransmitter receptors, including the NMDA receptor and the GABA receptor, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
5,7-dichloro-4-hydroxy-N-[2-(4-morpholinyl)ethyl]-2-quinolinecarboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit angiogenesis, the growth of new blood vessels that is necessary for tumor growth. In the brain, 5,7-dichloro-4-hydroxy-N-[2-(4-morpholinyl)ethyl]-2-quinolinecarboxamide has been shown to increase the levels of certain neurotransmitters, including dopamine and serotonin, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5,7-dichloro-4-hydroxy-N-[2-(4-morpholinyl)ethyl]-2-quinolinecarboxamide in lab experiments is its wide range of biochemical and physiological effects. This makes it a valuable tool for investigating a variety of biological processes. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several areas of future research that could be pursued with 5,7-dichloro-4-hydroxy-N-[2-(4-morpholinyl)ethyl]-2-quinolinecarboxamide. One area is the development of more potent and selective analogs of 5,7-dichloro-4-hydroxy-N-[2-(4-morpholinyl)ethyl]-2-quinolinecarboxamide that could be used as potential cancer therapeutics. Another area is the investigation of 5,7-dichloro-4-hydroxy-N-[2-(4-morpholinyl)ethyl]-2-quinolinecarboxamide's potential as a treatment for neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of 5,7-dichloro-4-hydroxy-N-[2-(4-morpholinyl)ethyl]-2-quinolinecarboxamide and how it can be optimized for use in scientific research.
Métodos De Síntesis
5,7-dichloro-4-hydroxy-N-[2-(4-morpholinyl)ethyl]-2-quinolinecarboxamide can be synthesized using a variety of methods, including the reaction of 5,7-dichloro-4-hydroxy-2-methylquinoline with N-(2-chloroethyl)morpholine followed by reaction with ethyl chloroformate. This method yields 5,7-dichloro-4-hydroxy-N-[2-(4-morpholinyl)ethyl]-2-quinolinecarboxamide with a purity of over 95%.
Aplicaciones Científicas De Investigación
5,7-dichloro-4-hydroxy-N-[2-(4-morpholinyl)ethyl]-2-quinolinecarboxamide has been used extensively in scientific research, particularly in the fields of cancer biology and neuroscience. It has been shown to have antitumor activity in a variety of cancer cell lines and has been investigated as a potential treatment for glioblastoma, a type of brain cancer. 5,7-dichloro-4-hydroxy-N-[2-(4-morpholinyl)ethyl]-2-quinolinecarboxamide has also been shown to have neuroprotective effects and has been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Fórmula molecular |
C16H17Cl2N3O3 |
|---|---|
Peso molecular |
370.2 g/mol |
Nombre IUPAC |
5,7-dichloro-N-(2-morpholin-4-ylethyl)-4-oxo-1H-quinoline-2-carboxamide |
InChI |
InChI=1S/C16H17Cl2N3O3/c17-10-7-11(18)15-12(8-10)20-13(9-14(15)22)16(23)19-1-2-21-3-5-24-6-4-21/h7-9H,1-6H2,(H,19,23)(H,20,22) |
Clave InChI |
OKOXGRNGIRKJSF-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCNC(=O)C2=CC(=O)C3=C(C=C(C=C3N2)Cl)Cl |
SMILES canónico |
C1COCCN1CCNC(=O)C2=CC(=O)C3=C(N2)C=C(C=C3Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-[2-(Dimethylamino)ethyl]-6,11-dihydrodibenzo[b,e]thiepin-11-ol 5,5-dioxide](/img/structure/B232195.png)
![1-{2-[4-(3-Methylphenyl)-1-piperazinyl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B232200.png)

![N-[(3,4-dimethoxyphenyl)methyl]benzamide](/img/structure/B232207.png)

![(1R,2R,5S,8S,9S,10R,11S,12R,14S)-5-Hydroxy-11-methyl-6-methylidene-17-oxo-13,16-dioxahexacyclo[9.4.2.15,8.01,10.02,8.012,14]octadecane-9-carboxylic acid](/img/structure/B232209.png)



![N,N-dimethyl[4-(phenylsulfanyl)phenyl]methanamine](/img/structure/B232231.png)
![N~1~-{2-[(2-fluorophenyl)sulfanyl]benzyl}-N~1~,N~2~,N~2~-trimethyl-1,2-ethanediamine](/img/structure/B232233.png)
![1-[2-(3-chlorodibenzo[b,e]thiepin-11(6H)-ylidene)ethyl]-4-methylpiperazine](/img/structure/B232235.png)
